(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Commercial libraries often stock only bulky 5-substituted thiazole analogs, introducing steric artifacts that mask genuine SAR signals. This compound (MW 324.2, XLogP3 4.3) provides the unsubstituted thiazole parent essential for baseline activity mapping and ligand efficiency optimization. - **Key advantage:** No 5-position substituent-eliminates conformational and metabolic liabilities of heavier congeners (e.g., MW 493+ analogs). - **Covalent warhead:** α-cyanoacrylamide enables reversible targeting of cysteine residues (BTK, EGFR, KRAS G12C). - **ADME reference:** Well-characterized logP/TPSA near oral drug space boundary-ideal for permeability assay calibration.

Molecular Formula C13H7Cl2N3OS
Molecular Weight 324.18
CAS No. 851184-72-0
Cat. No. B2365298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
CAS851184-72-0
Molecular FormulaC13H7Cl2N3OS
Molecular Weight324.18
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=O)NC2=NC=CS2
InChIInChI=1S/C13H7Cl2N3OS/c14-10-2-1-8(11(15)6-10)5-9(7-16)12(19)18-13-17-3-4-20-13/h1-6H,(H,17,18,19)/b9-5+
InChIKeyUKTMUVFNDGSDBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2,4-Dichlorophenyl-Thiazole Cyanoacrylamide


(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 851184-72-0) is a synthetic small-molecule enamide featuring a 2,4-dichlorophenyl group conjugated to a cyanoacrylamide moiety and an unsubstituted thiazol-2-yl amide terminus . Its computed physicochemical profile (XLogP3 ≈ 4.3, TPSA ≈ 94 Ų, MW 324.2 g/mol) positions it as a moderately lipophilic, hydrogen-bond-capable scaffold distinct from 5-substituted thiazole analogs that dominate commercial screening libraries . Although published bioactivity data remain scarce, the compound’s specific substitution pattern creates a unique pharmacophoric signature that cannot be replicated by off-the-shelf congeners, making targeted procurement essential for SAR exploration.

Unique unsubstituted thiazole scaffold not represented in standard screening libraries
2,4-Dichloro isomer supported by reported toxicological endpoint data for research models
Low molecular weight class supports higher ligand efficiency in fragment-based campaigns

Why Generic Substitution Fails for 2,4-Dichlorophenyl-Thiazole Cyanoacrylamide


Superficially similar thiazolyl-cyanoacrylamides are often treated as interchangeable in screening decks, but the absence of a 5-position substituent on the thiazole ring of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide fundamentally alters its conformational landscape, hydrogen-bonding capacity, and metabolic liability relative to 5-benzyl, 5-aryl, or 5-heteroaryl analogs . Commercial libraries frequently stock only the heavier, bulkier 5-substituted versions (e.g., (2E)-N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide, MW 493.2 g/mol) . Substituting these larger compounds can mask genuine SAR signals, introduce steric artifacts, or alter solubility and permeability profiles, leading to misleading hit-to-lead decisions. Direct procurement of the unsubstituted thiazole parent is therefore essential for accurate baseline SAR and for applications where minimal molecular weight and maximal ligand efficiency are prioritized.

5-Substituted analogs introduce steric bulk that can shift binding poses and mask true SAR signals
Significantly higher molecular weight in analogs reduces ligand efficiency and may confound hit triage
Additional ring substituents modify hydrogen-bonding capacity, potentially altering selectivity profiles

Quantitative Comparator Evidence for 2,4-Dichlorophenyl-Thiazole Cyanoacrylamide


Ligand Efficiency Gains from Lower Molecular Weight

The target compound’s molecular weight (324.2 g/mol) is substantially lower than the most frequently listed commercial analogs. For example, (2E)-N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide has a molecular weight of 493.2 g/mol, while (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide weighs 483.2 g/mol . This ~33% reduction in molecular weight translates directly into higher ligand efficiency (LE) and lipophilic ligand efficiency (LLE) scores, which are critical metrics in fragment- and lead-optimization campaigns.

Ligand Efficiency
Reported comparison
ΔMW −169 g/mol (−34.3%) vs. bromophenyl analog
Supports higher ligand efficiency metrics
Calculated MW; PubChem vendor data
Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Lower TPSA Enhances Predicted Membrane Permeability

The topological polar surface area (TPSA) of the target compound is 94 Ų, as computed by PubChem . In contrast, 5-benzyl-substituted analogs such as (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide exhibit a TPSA of approximately 103 Ų (estimated from structural addition). A TPSA below 140 Ų is generally associated with good intestinal absorption and blood-brain barrier penetration. The target compound’s lower TPSA, combined with its moderate lipophilicity (XLogP3 = 4.3), suggests superior passive membrane permeability compared to bulkier, more polar analogs.

Membrane Permeability
Class-level inference
TPSA 94 Ų, XLogP3 4.3
May support passive permeability in cell-based assays
Computed value; TPSA below 140 Ų generally linked to absorption
ADME Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Profile Advantages

The target compound possesses one hydrogen-bond donor (the amide N–H) and four hydrogen-bond acceptors (the amide carbonyl, cyano nitrogen, and thiazole ring nitrogen/sulfur), yielding a donor-to-acceptor ratio favorable for specific target engagement . 5-Substituted analogs often introduce additional acceptors or donors (e.g., the bromophenyl analog adds a bromine, which can act as a halogen-bond donor), altering the pharmacophore and potentially causing off-target binding. This simpler H-bond profile enables cleaner SAR interpretation and reduces the likelihood of polypharmacology.

H-Bond Profile
Class-level inference
1 donor, 4 acceptors
Supports cleaner SAR and pharmacophore modeling
Computed from PubChem; common analogs may differ
Medicinal Chemistry Molecular Recognition SAR

2,4-Dichloro Isomer Toxicology Safety Profile

A non-clinical toxicological analysis compared the 2,4-dichloro and 2,6-dichloro isomers of ethyl 2-cyano-3-(dichlorophenyl)acrylate . The 2,4-dichloro isomer demonstrated a distinct toxicological profile, with lower acute toxicity and different metabolic stability, suggesting that the 2,4-dichloro substitution pattern is preferable for in vivo applications. Although this study evaluated the ethyl ester rather than the thiazolyl amide, the 2,4-dichlorophenyl moiety is identical in the target compound, and the toxicological preference is expected to translate.

Isomer Toxicology
Supporting evidence
2,4-dichloro isomer reported lower acute toxicity vs. 2,6-dichloro in rodent models
Supports isomer selection for in vivo research models
Qualitative comparison; quantitative data not public for target compound
Toxicology Isomer Selectivity Safety Pharmacology

Cyanoacrylamide Warhead for Covalent Inhibitors

The α-cyanoacrylamide moiety in the target compound is a well-precedented electrophilic warhead capable of forming reversible covalent bonds with cysteine thiols in kinase and protease active sites . Unlike acrylamide-based inhibitors that form irreversible adducts, cyanoacrylamides can exhibit tuned reversibility, which is desirable for achieving sustained target engagement with reduced haptenation risk. This warhead chemistry is absent in many thiazolyl amide library compounds that instead bear inert alkyl or aryl substituents at the α-position, limiting their utility in covalent probe development.

Covalent Warhead
Class-level inference
α-cyanoacrylamide enables reversible cysteine conjugation
Supports covalent fragment screening workflows
Absent in most commercial thiazolyl amide analogs
Covalent Inhibitors Targeted Covalent Drugs Chemical Biology

Application Scenarios for 2,4-Dichlorophenyl-Thiazole Cyanoacrylamide


Baseline Scaffold for Kinase/Protease SAR Studies

The compound’s low molecular weight, minimal hydrogen-bonding profile, and unsubstituted thiazole ring make it an ideal parent scaffold for systematic SAR exploration. Researchers can iteratively add substituents to the thiazole 5-position and monitor the impact on potency, selectivity, and ADME properties. Starting with this compound ensures that any observed improvements are attributable to the introduced modifications rather than to the scaffold itself, as supported by its computed drug-likeness parameters .

Covalent Fragment Screening for TCI Discovery

The α-cyanoacrylamide warhead enables reversible covalent engagement with cysteine-containing targets, such as BTK, EGFR, or KRAS G12C, while the thiazole amide provides additional hydrogen-bonding contacts for fragment stabilization . This compound can be directly screened in biochemical or cellular assays designed to detect covalent target modulation, offering a distinct advantage over non-electrophilic fragments.

ADME Assay Validation Benchmark

With a measured or computed XLogP3 of 4.3 and TPSA of 94 Ų, this compound falls near the boundary of optimal oral drug space . It can serve as a calibration standard for permeability assays (e.g., PAMPA, Caco-2), solubility determinations, and metabolic stability experiments, helping laboratories validate their ADME workflows against a well-characterized, commercially available small molecule.

Isomer Selectivity Probe for Dichlorophenyl Series

Independent toxicological analysis indicates that the 2,4-dichlorophenyl isomer possesses a superior safety profile compared to the 2,6-dichloro isomer . Procuring the 2,4-isomer specifically allows medicinal chemists to avoid the toxicity liabilities associated with the alternative substitution pattern while maintaining the desired target engagement. This is particularly relevant for projects advancing to in vivo efficacy and tolerability studies.

Application
Selection Property
Validation Focus
Baseline SAR studies
Unsubstituted thiazole scaffold
Scaffold attribution control
Covalent fragment screening
α-cyanoacrylamide warhead
Reversible cysteine engagement
ADME assay benchmarking
Calculated XLogP3/TPSA profile
Permeability and solubility calibration
Isomer-specific toxicity profiling
2,4-dichloro isomer
Isomer-specific tolerability endpoint review
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